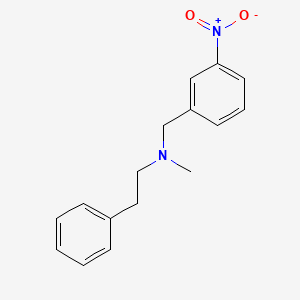![molecular formula C17H17FN2O2 B5699218 N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide, also known as ABJ879, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is known to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide has been shown to have promising applications in cancer research. In particular, it has been studied as a potential treatment for breast cancer. One study found that this compound was effective in inhibiting the growth of breast cancer cells both in vitro and in vivo (2). Another study found that this compound had synergistic effects when combined with other chemotherapy drugs, suggesting that it may be a useful addition to current cancer treatment regimens (3).
Mecanismo De Acción
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. When PARP activity is inhibited, DNA damage accumulates, ultimately leading to cell death. This mechanism of action has been well-documented in the scientific literature (4).
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. One study found that this compound caused a decrease in PARP activity in normal human fibroblasts, suggesting that it may have potential as a tool for studying the role of PARP in normal cellular processes (5). Another study found that this compound had no significant effects on body weight or organ weight in mice, suggesting that it may be relatively safe for use in animal studies (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is that it has been shown to be effective in inhibiting PARP activity in both cancer cells and normal cells. This makes it a useful tool for studying the role of PARP in different cellular processes. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N-[2-(butyrylamino)phenyl]-2-fluorobenzamide. One area of interest is in studying its effects on other types of cancer cells. Another area of interest is in further exploring its potential as a tool for studying the role of PARP in normal cellular processes. Additionally, there is potential for this compound to be used in combination with other chemotherapy drugs to increase their effectiveness. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a small molecule compound that has potential applications in cancer research. It works by inhibiting the activity of PARP, ultimately leading to cell death. While it has been shown to be effective in inhibiting PARP activity in both cancer cells and normal cells, its safety and efficacy in humans is not yet known. Further research is needed to explore its potential as a tool for studying the role of PARP in different cellular processes, as well as its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzamide, followed by the addition of butyric anhydride. The resulting product is purified by column chromatography to yield this compound. This synthesis method has been described in detail in a scientific publication by researchers at AbbVie Inc. (1).
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXNZOPKINMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


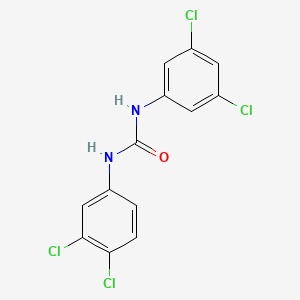
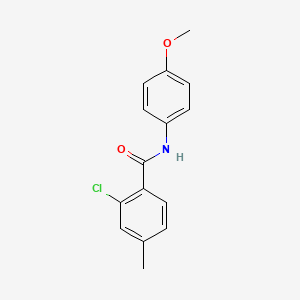
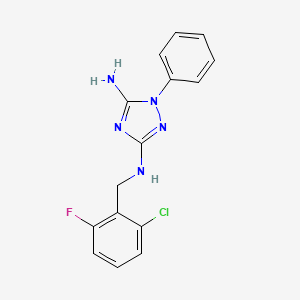

![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)

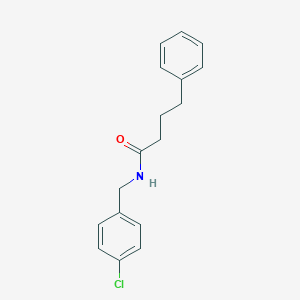

![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

